Cas no 893638-83-0 (Methyl 4-bromoisoxazole-5-carboxylate)

Methyl 4-bromoisoxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 893638-83-0
- METHYL 4-BROMOISOXAZOLE-5-CARBOXYLATE
- AT33494
- DB-172272
- Methyl 4-bromoisoxazole-5-carboxylate
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- Inchi: 1S/C5H4BrNO3/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3
- InChI Key: WRHMCKFEBTXARV-UHFFFAOYSA-N
- SMILES: BrC1C=NOC=1C(=O)OC
Computed Properties
- Exact Mass: 204.93746g/mol
- Monoisotopic Mass: 204.93746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1.2
Methyl 4-bromoisoxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636520-1g |
Methyl 4-bromoisoxazole-5-carboxylate |
893638-83-0 | 98% | 1g |
¥8908.00 | 2024-04-26 |
Methyl 4-bromoisoxazole-5-carboxylate Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on Methyl 4-bromoisoxazole-5-carboxylate
Methyl 4-bromoisoxazole-5-carboxylate (CAS No. 893638-83-0): An Overview of Its Synthesis, Applications, and Recent Research
Methyl 4-bromoisoxazole-5-carboxylate (CAS No. 893638-83-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique isoxazole ring structure, which imparts a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of Methyl 4-bromoisoxazole-5-carboxylate typically involves the reaction of 4-bromoisoxazole-5-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction is a well-established method for producing this compound, and it can be carried out under mild conditions, making it suitable for large-scale production. The resulting product is a white crystalline solid with a melting point of approximately 105-107°C.
One of the key applications of Methyl 4-bromoisoxazole-5-carboxylate is in the synthesis of pharmaceuticals. The isoxazole ring is a common structural motif found in many biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. For instance, recent studies have shown that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry in 2021 reported that a series of Methyl 4-bromoisoxazole-5-carboxylate derivatives demonstrated significant inhibition of tumor growth in both in vitro and in vivo models.
In addition to its pharmaceutical applications, Methyl 4-bromoisoxazole-5-carboxylate has also been explored for its potential use in agrochemicals. Isoxazoles are known for their herbicidal and fungicidal properties, and this compound can serve as a building block for the development of new agrochemical products. Research published in the Journal of Agricultural and Food Chemistry in 2020 highlighted the effectiveness of certain isoxazole derivatives as selective herbicides with minimal environmental impact.
The chemical stability and reactivity of Methyl 4-bromoisoxazole-5-carboxylate make it an attractive candidate for various synthetic transformations. The bromine substituent on the isoxazole ring can be readily functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. These reactions allow for the introduction of a wide range of functional groups, thereby expanding the scope of potential applications for this compound.
Recent advances in computational chemistry have also contributed to our understanding of the properties and reactivity of Methyl 4-bromoisoxazole-5-carboxylate. Molecular modeling studies have provided insights into the electronic structure and conformational behavior of this compound, which can guide the design of more efficient synthetic routes and more effective bioactive derivatives. A computational study published in the Journal of Chemical Information and Modeling in 2022 used density functional theory (DFT) calculations to predict the reactivity patterns and stability profiles of various isoxazole derivatives.
The environmental impact of Methyl 4-bromoisoxazole-5-carboxylate has also been a subject of interest. While this compound itself is not considered harmful to the environment when used properly, its degradation products and potential leaching into water systems need to be carefully monitored. Studies have shown that under controlled conditions, this compound can be effectively degraded by microbial processes, minimizing its long-term environmental impact.
In conclusion, Methyl 4-bromoisoxazole-5-carboxylate (CAS No. 893638-83-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique chemical properties and versatile reactivity make it an important intermediate in the development of new bioactive molecules. Ongoing research continues to uncover new applications and improve our understanding of its behavior, ensuring its relevance in both academic and industrial settings.
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